molecular formula C24H35N B12937560 4-(tert-Butyl)-N-(4-octylphenyl)aniline

4-(tert-Butyl)-N-(4-octylphenyl)aniline

Cat. No.: B12937560
M. Wt: 337.5 g/mol
InChI Key: LYGQXBYEPRTBJK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(4-octylphenyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a tert-butyl group and an octylphenyl group attached to the nitrogen atom of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-(4-octylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 4-octylphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-(4-octylphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(tert-Butyl)-N-(4-octylphenyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-(4-octylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the octylphenyl group, resulting in different chemical properties and applications.

    N-(4-Octylphenyl)aniline:

    4-tert-Butyl-N-phenylaniline: Similar structure but without the octyl group, affecting its solubility and interactions.

Uniqueness

4-(tert-Butyl)-N-(4-octylphenyl)aniline is unique due to the presence of both tert-butyl and octylphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, solubility, and reactivity, making it valuable for various scientific and industrial purposes.

Properties

Molecular Formula

C24H35N

Molecular Weight

337.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-4-octylaniline

InChI

InChI=1S/C24H35N/c1-5-6-7-8-9-10-11-20-12-16-22(17-13-20)25-23-18-14-21(15-19-23)24(2,3)4/h12-19,25H,5-11H2,1-4H3

InChI Key

LYGQXBYEPRTBJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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